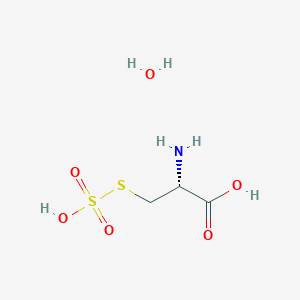
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is a sulfur-containing amino acid derivative. It is known for its significant biological activity and is commonly used in various scientific and industrial applications. This compound is a white crystalline powder that is highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) typically involves the esterification of L-cysteine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: L-cysteine is reacted with sulfuric acid to form the hydrogen sulfate ester.
Purification: The product is purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular redox reactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mecanismo De Acción
The mechanism of action of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) involves its role as a sulfur donor in various biochemical processes. It participates in redox reactions, contributing to the formation of disulfide bonds in proteins. Additionally, it acts as a precursor for the synthesis of important biomolecules such as glutathione, which is crucial for cellular antioxidant defense .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the hydrogen sulfate ester group.
L-Cysteine hydrochloride: A commonly used derivative with different solubility and reactivity properties.
N-Acetyl-L-cysteine: Another derivative with distinct pharmacological properties.
Uniqueness
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is unique due to its hydrogen sulfate ester group, which imparts specific chemical reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C3H9NO6S2 |
|---|---|
Peso molecular |
219.2 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfosulfanylpropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 |
Clave InChI |
FRQOZJPRMBMFKX-DKWTVANSSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.O |
SMILES canónico |
C(C(C(=O)O)N)SS(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















